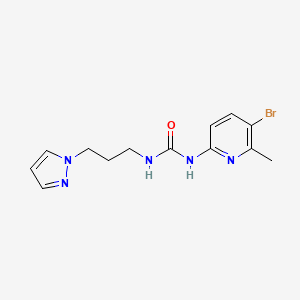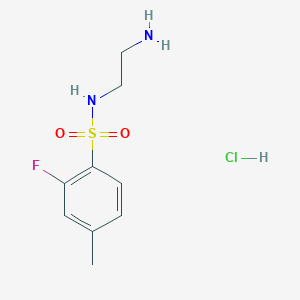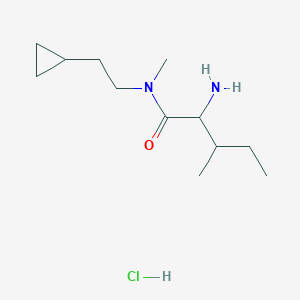
1-(5-Bromo-6-methylpyridin-2-yl)-3-(3-pyrazol-1-ylpropyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Bromo-6-methylpyridin-2-yl)-3-(3-pyrazol-1-ylpropyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a urea derivative that possesses unique biochemical and physiological properties, making it a promising candidate for use in scientific research.
Mecanismo De Acción
The mechanism of action of 1-(5-Bromo-6-methylpyridin-2-yl)-3-(3-pyrazol-1-ylpropyl)urea is not fully understood. However, it is believed to act by inhibiting the activity of specific enzymes and proteins involved in various cellular processes. This results in a decrease in inflammation and tumor growth, as well as an increase in the susceptibility of bacterial and fungal strains to antibiotics.
Biochemical and Physiological Effects:
1-(5-Bromo-6-methylpyridin-2-yl)-3-(3-pyrazol-1-ylpropyl)urea has been shown to have several biochemical and physiological effects. It has been found to decrease the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. Additionally, it has been shown to induce apoptosis in tumor cells, leading to a decrease in tumor growth. It has also been shown to inhibit the growth of various bacterial and fungal strains by disrupting their cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(5-Bromo-6-methylpyridin-2-yl)-3-(3-pyrazol-1-ylpropyl)urea in lab experiments is its potent anti-inflammatory and anti-tumor properties. This makes it a promising candidate for use in the development of novel therapeutic agents. Additionally, its ability to inhibit the growth of various bacterial and fungal strains makes it a potential candidate for use in the development of new antibiotics.
However, one of the limitations of using 1-(5-Bromo-6-methylpyridin-2-yl)-3-(3-pyrazol-1-ylpropyl)urea in lab experiments is its relatively low solubility in water. This can make it difficult to prepare solutions for use in experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research involving 1-(5-Bromo-6-methylpyridin-2-yl)-3-(3-pyrazol-1-ylpropyl)urea. One potential direction is the development of novel therapeutic agents based on its anti-inflammatory and anti-tumor properties. Additionally, further research is needed to fully understand its mechanism of action and to identify specific targets for its activity. Finally, research is needed to determine its potential for use in the development of new antibiotics.
Métodos De Síntesis
The synthesis of 1-(5-Bromo-6-methylpyridin-2-yl)-3-(3-pyrazol-1-ylpropyl)urea involves the reaction of 5-bromo-6-methylpyridin-2-amine with 3-(pyrazol-1-yl)propyl isocyanate in the presence of a suitable solvent. The reaction proceeds under mild conditions and yields the desired product in good yields.
Aplicaciones Científicas De Investigación
1-(5-Bromo-6-methylpyridin-2-yl)-3-(3-pyrazol-1-ylpropyl)urea has been extensively studied for its potential applications in scientific research. It has been found to possess potent anti-inflammatory and anti-tumor properties, making it a promising candidate for use in the development of novel therapeutic agents. Additionally, it has been shown to exhibit significant activity against various bacterial and fungal strains, making it a potential candidate for use in the development of new antibiotics.
Propiedades
IUPAC Name |
1-(5-bromo-6-methylpyridin-2-yl)-3-(3-pyrazol-1-ylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrN5O/c1-10-11(14)4-5-12(17-10)18-13(20)15-6-2-8-19-9-3-7-16-19/h3-5,7,9H,2,6,8H2,1H3,(H2,15,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNLYEDCREPDDMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)NC(=O)NCCCN2C=CC=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromo-6-methylpyridin-2-yl)-3-(3-pyrazol-1-ylpropyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Amino-1-[2-(methylsulfanylmethyl)pyrrolidin-1-yl]propan-1-one;hydrochloride](/img/structure/B7632498.png)
![1,3-Diethyl-2-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]guanidine](/img/structure/B7632503.png)

![N-[[6-(2,2-difluoroethoxy)pyridin-2-yl]methyl]pyrrolidine-2-carboxamide](/img/structure/B7632515.png)
![N-[4-[[1-(2-chlorophenyl)piperidin-3-yl]amino]cyclohexyl]acetamide](/img/structure/B7632517.png)
![N-[2-(4-fluoro-3-methoxyphenyl)ethyl]-3-methylpiperidine-3-carboxamide](/img/structure/B7632521.png)
![3-amino-N-[(2-ethoxyphenyl)methyl]-N-methylbicyclo[2.2.1]heptane-2-carboxamide;hydrochloride](/img/structure/B7632525.png)
![2,3,6-trifluoro-N-[3-(2-hydroxycyclopentyl)propyl]benzamide](/img/structure/B7632533.png)
![3-Ethoxy-7-(3-methyl-1,2,4-thiadiazol-5-yl)-7-azaspiro[3.5]nonan-1-ol](/img/structure/B7632534.png)
![2-(4,5-dicyanoimidazol-1-yl)-N-[1-(furan-2-yl)ethyl]acetamide](/img/structure/B7632555.png)
![2,3-Dihydropyrrolo[3,2-c]pyridin-1-yl-[1-(dimethylamino)-2,3-dihydroinden-1-yl]methanone](/img/structure/B7632564.png)
![1-(4-chloro-2-methylphenyl)-N-[(2-methylpyrazol-3-yl)methyl]methanamine](/img/structure/B7632572.png)